Sparteine sulfate pentahydrate
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Overview
Description
Sparteine sulfate is a quinolizidine alkaloid derived from the plant genus Lupinus. It is known for its various pharmacological properties, including its use as a class 1a antiarrhythmic agent and sodium channel blocker . Sparteine sulfate is also utilized as a chiral ligand in asymmetric synthesis, particularly in reactions involving organolithium reagents .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sparteine sulfate can be synthesized from the leaves and stems of Lupinus montanus. The process involves the extraction of sparteine, followed by its conversion to sparteine sulfate using sulfuric acid . The extraction process typically includes the use of ammonium hydroxide and cyclopentyl methyl ether as solvents .
Industrial Production Methods: The industrial production of sparteine sulfate focuses on sustainability. The leaves and stems of Lupinus montanus are collected and stored at low temperatures to preserve their alkaloid content. The extraction process involves gas chromatography and mass spectrometry to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Sparteine sulfate undergoes various chemical reactions, including oxidation, reduction, and substitution. It is commonly used in asymmetric synthesis as a chiral ligand .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride and alkyl halides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of sparteine sulfate can yield various oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
Sparteine sulfate has a wide range of scientific research applications:
Mechanism of Action
Sparteine sulfate exerts its effects primarily through the modulation of sodium channels in the cardiac cell membrane, stabilizing the cell membrane and reducing excitability . Additionally, it may decrease hyperexcitability in the central nervous system by activating the M2 and M4 subtypes of muscarinic acetylcholine receptors (mAChRs), contributing to its anticonvulsant effects .
Comparison with Similar Compounds
Cytisine: Another quinolizidine alkaloid with similar pharmacological properties.
N-Methylcytisine: A derivative of cytisine with additional methyl groups.
Lupanine: A structurally related alkaloid found in the same plant genus.
Uniqueness: Sparteine sulfate is unique due to its dual role as both a pharmacological agent and a chiral ligand in asymmetric synthesis. Its ability to modulate sodium channels and induce regulatory T cells sets it apart from other similar compounds .
Properties
CAS No. |
6160-12-9 |
---|---|
Molecular Formula |
C15H28N2O4S |
Molecular Weight |
332.5 g/mol |
IUPAC Name |
(1R,2R,9S,10S)-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadecane;sulfuric acid |
InChI |
InChI=1S/C15H26N2.H2O4S/c1-3-7-16-11-13-9-12(14(16)5-1)10-17-8-4-2-6-15(13)17;1-5(2,3)4/h12-15H,1-11H2;(H2,1,2,3,4)/t12-,13+,14-,15+; |
InChI Key |
FCEHFCFHANDXMB-KBAUWVDPSA-N |
SMILES |
C1CCN2CC3CC(C2C1)CN4C3CCCC4.OS(=O)(=O)O |
Isomeric SMILES |
C1CCN2C[C@@H]3C[C@@H]([C@H]2C1)CN4[C@H]3CCCC4.OS(=O)(=O)O |
Canonical SMILES |
C1CCN2CC3CC(C2C1)CN4C3CCCC4.OS(=O)(=O)O |
Key on ui other cas no. |
299-39-8 |
Synonyms |
alpha Isosparteine alpha-Isosparteine Anhydrous, Sparteine Sulfate beta Isosparteine beta-Isosparteine D-sparteine Depasan Retard Genisteine Alkaloid L-Sparteine Pachycarpine Pachycarpine Sulfate (1:1), Pentahydrate, (7S-(7alpha,7aalpha,14alpha,14abeta))-Isomer Sparteine Sparteine Hydrochloride, (7R-(7alpha,7aalpha,14alpha,14abeta))-Isomer Sparteine Hydrochloride, (7S-(7alpha,7aalpha,14alpha,14abeta))-Isomer Sparteine Hydroiodide, (7R-(7alpha,7aalpha,14alpha,14abeta))-Isomer Sparteine Monohydrochloride, (7R-(7alpha,7aalpha,14alpha,14abeta))-Isomer Sparteine Monohydroiodide, (7R-(7alpha,7aalpha,14alpha,14abeta))-Isomer Sparteine Sulfate Sparteine Sulfate (1:1), (7S-(7alpha,7aalpha,14alpha,14aalpha))-Isomer Sparteine Sulfate (1:1), (7S-(7alpha,7aalpha,14alpha,14abeta))-Isomer Sparteine Sulfate Anhydrous Sparteine, (+)-Isomer Sparteine, (-)-Isomer Sparteine, (7R-(7alpha,7aalpha,14alpha,14abeta))-Isomer Sparteine, (7R-(7alpha,7abeta,14alpha,14abeta))-Isomer Sparteine, (7S-(7alpha,7aalpha,14alpha,14aalpha))-Isomer Sparteine, (7S-(7alpha,7aalpha,14alpha,14abeta))-Isomer Sparteine, (7S-(7alpha,7abeta,14alpha,14abeta))-Isomer Sulfate Anhydrous, Sparteine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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